molecular formula C6H8N2O4S B8650319 6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione

Cat. No. B8650319
M. Wt: 204.21 g/mol
InChI Key: QDUCJSGZWMZJAT-UHFFFAOYSA-N
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Patent
US08138183B2

Procedure details

6-(Chloromethyl)-1H-pyrimidine-2,4-dione (175 g, 1.09 mol) was dissolved in DMF (2 L) and methanesulphinic acid sodium salt (133.5 g, 1.31 mol) was added. The reaction was heated to 125° C. for 2 hours then allowed to cool and the suspension filtered and concentrated in vacuo to give a yellow solid. The crude material was washed with water, filtered, then triturated with toluene. The solid was filtered then triturated with isohexane to leave the desired compound as a yellow solid (250 g). The material was used without further purification.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.[Na+].[CH3:12][S:13]([O-:15])=[O:14]>CN(C=O)C>[CH3:12][S:13]([CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1)(=[O:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
ClCC1=CC(NC(N1)=O)=O
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
133.5 g
Type
reactant
Smiles
[Na+].CS(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the suspension filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
The crude material was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
triturated with toluene
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
then triturated with isohexane

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CC1=CC(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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